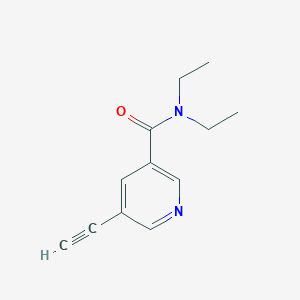
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide, also known as DFB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in various diseases. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer progression. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the protection of neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the disease and the specific pathway targeted. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and improve the resolution of inflammation. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for the targeted enzymes and pathways. However, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide also has some limitations, including its low solubility, potential toxicity, and limited availability.
Direcciones Futuras
For research on 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide include the identification of new targets and pathways, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of new formulations and delivery systems to improve its solubility and bioavailability. Additionally, further research is needed to evaluate the safety and efficacy of 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide in preclinical and clinical studies, and to explore its potential for combination therapy with other drugs.
Métodos De Síntesis
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluoro-4-nitroaniline with 5-chloro-8-hydroxyquinoline, followed by the reduction of the nitro group to an amino group and subsequent reaction with 4-(trifluoromethyl)benzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer progression. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis, thereby reducing the progression of the disease.
Propiedades
IUPAC Name |
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F5N2O/c18-11-7-9(17(20,21)22)8-12(19)15(11)16(25)24-14-5-1-4-13-10(14)3-2-6-23-13/h1-8H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWOYQFQBURBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-fluoronaphthalene-1-carboxylate](/img/structure/B7450977.png)
![Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone](/img/structure/B7450984.png)
![4-methyl-N-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-2-carboxamide](/img/structure/B7450992.png)
![N-{2-[({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450993.png)
![[4-(1H-indole-2-carbonyl)piperazin-1-yl]-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B7450997.png)
![4-bromo-N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451012.png)
![3-cyano-N-[5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451020.png)

![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)
![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)